Ethyl 3-bromo-4-ethylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Microbial Interactions: Studies suggest Ethyl 3-bromo-4-ethylbenzoate may play a role in interactions between microbes and their environment. Research has identified its presence in samples containing lactococcus populations []. This opens doors for investigations into how the compound influences these bacterial communities.

Detection Methods for Ethyl 3-bromo-4-ethylbenzoate

Research efforts have explored methods for detecting Ethyl 3-bromo-4-ethylbenzoate. Here are two techniques employed:

- Solid Phase Microextraction: This method utilizes a sorbent material to extract the compound from samples containing lactococcus populations []. This technique allows for investigation of the mechanisms by which Ethyl 3-bromo-4-ethylbenzoate interacts with these microbes.

- Chromatography/Mass Spectrometry: This combination of techniques can be used to detect Ethyl 3-bromo-4-ethylbenzoate in samples containing benzoic acid headspace gases []. This approach is valuable for identifying the presence of the compound in various environments.

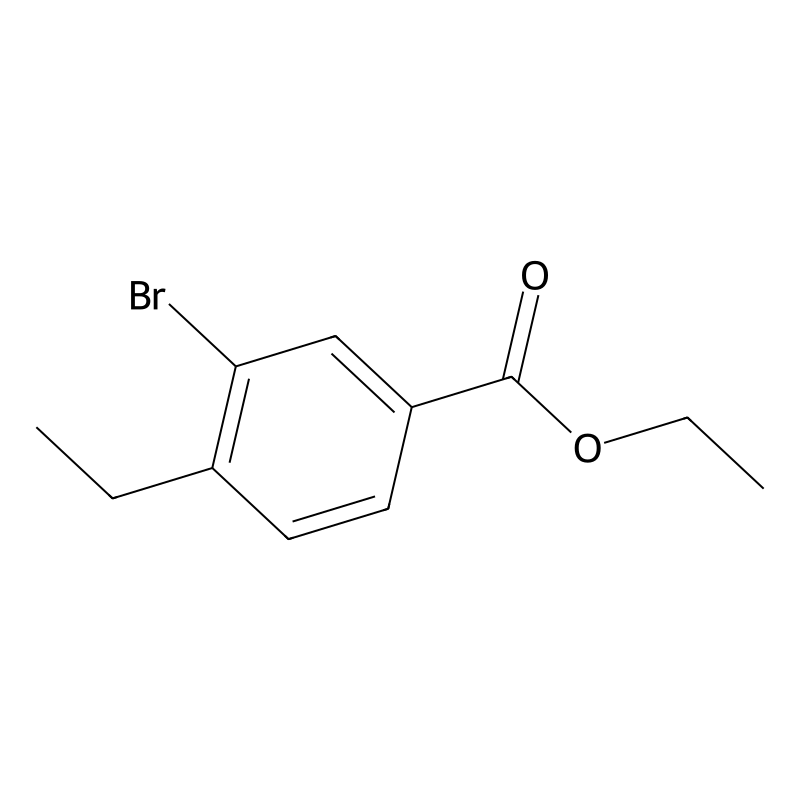

Ethyl 3-bromo-4-ethylbenzoate is an organic compound classified as an aromatic ester. Its molecular formula is C₁₁H₁₃BrO₂, and it has a molecular weight of approximately 257.13 g/mol. This compound features a bromine atom substituted at the 3-position and an ethyl group at the 4-position of the benzoate ring, contributing to its unique chemical properties. Ethyl 3-bromo-4-ethylbenzoate appears as a clear, colorless liquid with a boiling point around 130-131 °C at a reduced pressure of 12 mmHg .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with organometallic reagents, yielding substituted aromatic compounds.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding acid and alcohol.

Ethyl 3-bromo-4-ethylbenzoate can be synthesized through several methods:

- From 3-Bromobenzoic Acid:

- Reacting 3-bromobenzoic acid with ethanol in the presence of sulfuric acid as a catalyst.

- This method typically yields good purity and high yields.

- Bromination of Ethyl 4-Ethylbenzoate:

- Ethyl 4-ethylbenzoate can be brominated at the 3-position using bromine or N-bromosuccinimide under controlled conditions.

- Using Boron Trifluoride Diethyl Etherate:

Ethyl 3-bromo-4-ethylbenzoate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing other complex organic molecules.

- Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity.

- Material Science: Used in the formulation of polymers and coatings where specific chemical properties are desired.

Interaction studies involving ethyl 3-bromo-4-ethylbenzoate primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. Additionally, its interactions with biological systems are under investigation to determine potential pharmacological effects. The compound's lipophilicity suggests it could penetrate biological membranes, enhancing its interaction potential with cellular targets.

Ethyl 3-bromo-4-ethylbenzoate is structurally similar to several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-bromobenzoate | C₉H₉BrO₂ | Bromine at position 3, no ethyl group |

| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | Bromine at position 4 |

| Ethyl benzoate | C₉H₁₀O₂ | No halogen substitution |

| Ethyl 3-chlorobenzoate | C₉H₉ClO₂ | Chlorine instead of bromine |

| Ethyl 2-bromobenzoate | C₉H₉BrO₂ | Bromine at position 2 |

Uniqueness

Ethyl 3-bromo-4-ethylbenzoate's unique combination of a bromine atom and an ethyl substituent distinguishes it from other similar compounds. This structural configuration influences its reactivity and potential applications in synthetic chemistry and pharmaceuticals.

IUPAC Name and Molecular Formula

Ethyl 3-bromo-4-ethylbenzoate is systematically named according to IUPAC guidelines as ethyl 3-bromo-4-ethylbenzoate. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 257.12 g/mol. The compound features a benzoate ester backbone substituted with a bromine atom at the 3-position and an ethyl group at the 4-position of the aromatic ring.

CAS Registry Number and Identifiers

The compound is uniquely identified by its CAS Registry Number 1131615-08-1. Additional identifiers include:

- SMILES Notation: CCC1=C(C=C(C=C1)C(=O)OCC)Br

- InChI Key: FPCGEGAFOPCUTA-UHFFFAOYSA-N

- PubChem CID: 44829060

Structural Representation Systems

Structural representations emphasize the spatial arrangement of substituents:

- 2D Depiction: A benzene ring with ester (-COOCH₂CH₃), bromine (-Br), and ethyl (-CH₂CH₃) groups at positions 1, 3, and 4, respectively.

- 3D Conformer: Optimized geometry shows minimal steric hindrance between substituents due to their meta positioning.

Historical Context in Synthetic Chemistry

Ethyl 3-bromo-4-ethylbenzoate emerged as a synthetic intermediate in the late 20th century, coinciding with advances in regioselective bromination techniques. Early methods relied on electrophilic aromatic substitution using bromine (Br₂) in acetic acid, but these often yielded mixtures of ortho and para isomers. The development of N-bromosuccinimide (NBS) in the 1980s enabled cleaner bromination at the 3-position, particularly in the presence of directing groups like esters.

Key milestones include:

- 1990s: Use of radical initiators (e.g., AIBN) to improve bromomethylation efficiency in related compounds.

- 2010s: Adoption of ultrasonic-assisted synthesis to enhance reaction rates and yields.

Significance in Organic Halogen Chemistry

Ethyl 3-bromo-4-ethylbenzoate exemplifies the interplay of electronic and steric effects in aryl halides. Its structural features make it valuable for:

Reactivity Studies

- Bromine as a Leaving Group: The C-Br bond (bond dissociation energy ≈ 280 kJ/mol) facilitates nucleophilic aromatic substitution under specific conditions.

- Directing Effects: The electron-withdrawing ester group deactivates the ring, while the ethyl group exerts a weak electron-donating effect, directing electrophiles to the meta position.

Applications in Synthesis

- Pharmaceutical Intermediates: Used in the synthesis of antihypertensive agents (e.g., Eprosartan analogs).

- Ligand Design: Bromine’s polarizability enhances binding affinity in metal-organic frameworks.

Comparative Analysis of Synthetic Methods

Structural and Electronic Insights

Electronic Effects

Bromination of 4-Ethylbenzoic Acid Derivatives

The most direct approach to synthesizing Ethyl 3-bromo-4-ethylbenzoate involves the electrophilic aromatic bromination of 4-ethylbenzoic acid derivatives followed by esterification. Traditional bromination methods employ molecular bromine in the presence of Lewis acid catalysts .

Direct Bromination with Molecular Bromine

The classical method utilizes bromine and ferric bromide as a catalyst in acetic acid medium. The reaction proceeds via electrophilic aromatic substitution, where the ethyl group acts as an ortho/para-directing group, while the carboxylic acid group directs bromination to the meta position. The optimal conditions involve:

- Molar Ratio: 1:1.2 (4-ethylbenzoic acid : Br₂)

- Catalyst: 0.1–0.3 equiv FeBr₃

- Temperature: 50–70°C

- Reaction Time: 6–8 hours

- Yield: 65–75%

The mechanism proceeds through formation of the bromonium ion intermediate, followed by nucleophilic attack at the meta position relative to the carboxylic acid group. However, competing bromination at the ortho position to the ethyl group can occur, leading to 2-bromo-4-ethylbenzoic acid as a minor byproduct .

Alternative Brominating Systems

To address the hazards associated with liquid bromine handling, alternative brominating systems have been developed. The hydrogen peroxide/sodium bromide system represents a safer approach:

- Reactants: 4-ethylbenzoic acid, NaBr, H₂O₂ (30%), H₂SO₄

- Molar Ratio: 1:1.2:1.5:0.6 (acid : NaBr : H₂O₂ : H₂SO₄)

- Temperature: 30–50°C

- Reaction Time: 4–6 hours

- Yield: 70–78%

This method generates Br⁺ ions in situ, enabling safer and more controlled bromination while avoiding direct handling of molecular bromine. The improved selectivity results from milder reaction conditions .

Esterification Approaches

Following bromination, the resulting 3-bromo-4-ethylbenzoic acid must be converted to its ethyl ester. Several esterification methods are applicable:

Classical Fischer Esterification

The most straightforward approach involves treating the carboxylic acid with ethanol in the presence of an acid catalyst:

- Reagents: 3-bromo-4-ethylbenzoic acid, ethanol, sulfuric acid

- Conditions: Reflux, 2-4 hours

- Catalyst Loading: 5-10 mol% H₂SO₄

- Yield: 80-90%

The reaction follows the typical Fischer esterification mechanism, involving protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent dehydration [4].

Improved Esterification Methods

Alternative esterification approaches offer advantages in terms of reaction conditions and product purity. The sodium bromate/sodium hydrogen sulfite system provides a one-pot method for direct conversion of aromatic carboxylic acids to esters:

- Conditions: Room temperature, two-phase system

- Reagents: NaBrO₃/NaHSO₃, substituted toluenes

- Advantages: Direct one-pot method, room temperature operation, high selectivity [4]

Metal-Catalyzed Coupling Strategies

Metal-catalyzed cross-coupling reactions offer powerful alternatives for constructing the target molecule. The Suzuki-Miyaura coupling reaction has proven particularly effective for forming carbon-carbon bonds involving brominated aromatic compounds [5] [6].

Suzuki-Miyaura Coupling Applications

While direct application to Ethyl 3-bromo-4-ethylbenzoate synthesis is limited, the methodology is valuable for constructing related structures:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: DMF, toluene, or aqueous systems

- Temperature: 80-100°C

- Yields: 85-95% [5] [7]

The reaction mechanism involves oxidative addition of the aryl bromide to palladium(0), transmetalation with the organoborane, and reductive elimination to form the carbon-carbon bond [6].

Alternative Coupling Strategies

Other metal-catalyzed approaches include:

- Heck Coupling: For vinyl substitution patterns

- Stille Coupling: Using organotin reagents

- Negishi Coupling: Employing organozinc compounds [8]

Regioselective Functionalization Methods

Achieving regioselective bromination is crucial for obtaining the desired 3-bromo substitution pattern. Several strategies enhance regioselectivity:

Directing Group Effects

The carboxylic acid group serves as a meta-directing group due to its electron-withdrawing nature. Computational modeling using density functional theory (DFT) suggests that bromination favors the 3-position due to lower steric hindrance compared to the 6-position .

Catalyst Tuning

Different catalysts can influence regioselectivity:

- FeBr₃: Increases para-bromination tendency

- Tetrabutylammonium bromide (TBAB): Enhances ortho selectivity

Temperature Control

Lower temperatures generally favor meta-substitution over ortho/para substitution, improving the desired regioselectivity [9].

Industrial Production Methods

Batch Process Optimization

Industrial production of Ethyl 3-bromo-4-ethylbenzoate requires optimization of batch processes to maximize yield, minimize waste, and ensure consistent quality.

Reaction Parameter Optimization

Key parameters requiring optimization include:

- Temperature Profile: Gradual heating to maintain regioselectivity

- Mixing Efficiency: Ensuring uniform bromination

- Catalyst Loading: Balancing activity with cost

- Reaction Time: Optimizing conversion vs. side reactions [10]

Process Safety Considerations

Industrial bromination requires careful attention to safety due to the hazardous nature of bromine:

- Containment Systems: Closed reactor designs with scrubbing systems

- Emergency Procedures: Bromine spill protocols

- Worker Protection: Appropriate personal protective equipment [11]

Continuous Flow Manufacturing Techniques

Continuous flow technology offers significant advantages for bromination reactions, particularly in terms of safety, efficiency, and scalability [12] [13].

Flow Reactor Design

Continuous flow bromination systems utilize:

- Microreactors: Enhanced heat and mass transfer

- Photochemical Activation: Using LED light sources

- In-line Monitoring: Real-time conversion analysis

- Automated Quenching: Immediate reaction termination [12]

Process Intensification

Flow technology enables:

- Reduced Residence Times: 15 seconds to 5 minutes

- Improved Safety: Minimal bromine inventory

- Enhanced Selectivity: Precise temperature control

- Higher Throughput: 30-180 mmol/h productivity [13] [14]

Bromine Generation Systems

In situ bromine generation eliminates the need for handling liquid bromine:

- NaBrO₃/HBr System: Generates Br₂ as needed

- Electrochemical Generation: On-demand bromine production

- Recycling Capability: HBr recovery and reuse [14] [15]

Green Chemistry Implementation

Green chemistry principles are increasingly important in industrial aromatic bromination processes [16] [11].

Solvent Selection

Traditional chlorinated solvents are being replaced with greener alternatives:

- Acetonitrile: Replacing carbon tetrachloride

- Aqueous Systems: Water-based bromination

- Ionic Liquids: Recyclable reaction media [16] [17]

Waste Minimization

Strategies for reducing environmental impact include:

- Atom Economy: Maximizing incorporation of starting materials

- Catalyst Recovery: Recycling expensive metal catalysts

- By-product Utilization: Converting waste streams to useful products [11]

Energy Efficiency

Improvements in energy consumption involve:

- Photochemical Activation: Room temperature reactions

- Microwave Heating: Rapid, selective heating

- Heat Integration: Recovery of reaction heat [16]

Purification and Quality Control

Chromatographic Purification Protocols

Chromatographic techniques are essential for purifying Ethyl 3-bromo-4-ethylbenzoate and removing impurities from the crude reaction mixture [18].

Column Chromatography

Standard purification employs silica gel column chromatography:

- Stationary Phase: Silica gel (100-200 mesh)

- Mobile Phase: Hexane/ethyl acetate gradients (95:5 to 80:20)

- Sample Loading: 2-5% by weight of silica gel

- Elution Monitoring: TLC or UV detection

- Recovery: 80-90% [19]

High-Performance Liquid Chromatography (HPLC)

For analytical and preparative applications, HPLC provides superior separation:

- Stationary Phase: C18 reversed-phase columns

- Mobile Phase: Methanol/water or acetonitrile/water gradients

- Detection: UV absorption at 254-280 nm

- Flow Rate: 1.0-2.0 mL/min

- Resolution: Baseline separation of isomers [20] [21]

Optimization Parameters

Critical factors for chromatographic success include:

- pH Control: Maintaining appropriate ionization state

- Temperature: Typically 25-30°C for stability

- Buffer Systems: Phosphate or acetate buffers

- Gradient Programming: Optimized for separation efficiency [18]

Recrystallization Techniques

Recrystallization remains a fundamental purification method for obtaining high-purity Ethyl 3-bromo-4-ethylbenzoate [22].

Solvent Selection

Appropriate recrystallization solvents demonstrate:

- Temperature-Dependent Solubility: High solubility when hot, low when cold

- Chemical Compatibility: No reaction with the compound

- Impurity Rejection: Impurities remain dissolved or are insoluble [22]

Common solvent systems include:

- Ethanol/Water Mixtures: 1:1 to 3:1 ratios

- Methanol/Water: For higher polarity requirements

- Mixed Organic Solvents: Ethyl acetate/hexane combinations [23]

Crystallization Conditions

Optimal crystallization requires:

- Controlled Cooling: Slow temperature reduction (1-2°C/min)

- Seeding: Addition of pure crystals to initiate crystallization

- Agitation Control: Minimal stirring to avoid rapid nucleation

- Filtration: Cold solvent washing to remove surface impurities [22]

Purity Assessment

Recrystallized material is evaluated using:

- Melting Point: Sharp melting range indicates purity

- NMR Spectroscopy: Integration ratios confirm structure

- HPLC Analysis: Quantitative purity determination

- Visual Inspection: Crystal morphology and color [24]

Analytical Standards and Purity Assessment

Establishing analytical standards is crucial for quality control of Ethyl 3-bromo-4-ethylbenzoate [25] [26].

Spectroscopic Characterization

Complete characterization involves multiple analytical techniques:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR: Aromatic protons (7.2-7.8 ppm), ethyl ester (1.2-4.3 ppm)

- ¹³C NMR: Carbonyl carbon (~165 ppm), aromatic carbons (120-140 ppm)

- Integration: Confirms molecular stoichiometry [27]

Infrared Spectroscopy (IR)

- C=O Stretch: 1680-1700 cm⁻¹ (ester carbonyl)

- C-H Stretch: 2800-3000 cm⁻¹ (aliphatic)

- Aromatic C=C: 1450-1600 cm⁻¹ [27]

Mass Spectrometry

- Molecular Ion: m/z 257 (M⁺)

- Fragmentation: Loss of ethoxy group (m/z 228)

- Isotope Pattern: Bromine isotopes (M+2 peak) [27]

Physical Property Standards

Key physical properties for identification include:

- Molecular Weight: 257.13 g/mol

- Density: Approximately 1.4 g/cm³

- Boiling Point: 130-131°C at 12 mmHg

- Solubility: Freely soluble in ethanol, slightly soluble in water [27] [28]

Purity Criteria

Acceptance criteria for pharmaceutical-grade material:

- Chemical Purity: ≥98% by HPLC

- Water Content: <0.5% by Karl Fischer titration

- Heavy Metals: <10 ppm

- Residual Solvents: Within ICH guidelines

- Microbial Limits: Meets compendial requirements [25]

Quality Control Methods

Routine quality control employs validated analytical methods: